molecular formula C12H12N4O2S B12762992 Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate CAS No. 126335-04-4

Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate

Cat. No.: B12762992
CAS No.: 126335-04-4
M. Wt: 276.32 g/mol
InChI Key: RLNQCCVTUCBATR-BQYQJAHWSA-N
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Description

Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate is an organic compound that features a triazole ring, a phenyl group, and a propenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydroxide or potassium carbonate.

    Esterification: The final step involves the esterification of the resulting compound with methyl acrylate under acidic conditions to form the propenoate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ester group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology

The compound’s triazole ring is known for its biological activity. It can be used in the development of enzyme inhibitors, antimicrobial agents, and other bioactive molecules. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The triazole moiety is a common pharmacophore in many drugs, and the compound’s structure allows for the design of novel therapeutics with improved efficacy and safety profiles.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique chemical properties contribute to the development of materials with specific mechanical, thermal, and chemical characteristics.

Mechanism of Action

The mechanism by which Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of enzymes or receptors. The phenyl group and ester moiety further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate
  • Ethyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate
  • Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate

Uniqueness

Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propenoate ester differentiates it from similar compounds, providing unique opportunities for further chemical modifications and applications.

Biological Activity

Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure

The molecular formula of this compound is C12H12N4O2SC_{12}H_{12}N_{4}O_{2}S. The compound features a triazole ring, which is well-known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole with appropriate alkylating agents or through condensation reactions with α,β-unsaturated esters. Recent studies have highlighted ultrasound-assisted synthesis methods that enhance yields and reduce reaction times compared to traditional methods .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of triazole compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The compound's activity was assessed using MTT assays against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer).

CompoundCell LineIC50 (µg/mL)
6dHepG213.004
6eHepG228.399
112cHCT1164.363

The results indicate that the presence of electron-donating groups in the structure enhances anticancer activity, while electron-withdrawing groups tend to diminish it .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated that derivatives containing the triazole moiety exhibit significant inhibition against bacterial strains such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

The SAR studies highlight that modifications to the triazole ring and substituents on the phenyl group can significantly affect biological activity. Compounds with electron-donating groups at specific positions on the phenyl ring generally exhibit enhanced potency. For example:

  • Electron-donating groups (e.g., methyl groups) at ortho and meta positions increase anti-proliferative activity.
  • Electron-withdrawing groups (e.g., bromo groups) reduce activity.

These findings suggest that careful structural modifications can optimize the biological efficacy of triazole derivatives .

Case Studies

Several case studies have focused on the biological evaluation of triazole derivatives:

  • Study on HepG2 Cells : A series of triazole derivatives were synthesized and tested for their effects on HepG2 cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
  • Antimicrobial Screening : A comprehensive evaluation against various bacterial strains revealed that certain derivatives exhibited higher inhibition rates compared to established antibiotics, indicating their potential as novel antimicrobial agents.

Properties

CAS No.

126335-04-4

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

methyl (E)-3-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]prop-2-enoate

InChI

InChI=1S/C12H12N4O2S/c1-18-10(17)7-8-19-12-15-14-11(16(12)13)9-5-3-2-4-6-9/h2-8H,13H2,1H3/b8-7+

InChI Key

RLNQCCVTUCBATR-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)/C=C/SC1=NN=C(N1N)C2=CC=CC=C2

Canonical SMILES

COC(=O)C=CSC1=NN=C(N1N)C2=CC=CC=C2

Origin of Product

United States

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